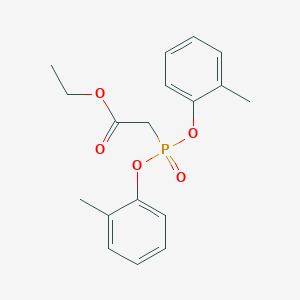
1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride, commonly known as Acridine orange, is a fluorescent dye that is used in various scientific research applications. Acridine orange is a basic dye that stains acidic structures such as nucleic acids. It is widely used in the field of biology, medicine, and microbiology for various applications such as staining of chromosomes and bacteria, detection of DNA damage, and visualization of lysosomes.
Mecanismo De Acción
Acridine orange is a basic dye that stains acidic structures such as nucleic acids. It works by intercalating between the base pairs of DNA and RNA molecules. This results in the fluorescence of the stained structures, which can be visualized under a fluorescence microscope.
Biochemical and physiological effects:
Acridine orange has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Acridine orange has also been shown to have antimicrobial properties, which makes it useful in the treatment of various infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acridine orange has several advantages for lab experiments. It is a highly sensitive dye that can detect even small amounts of nucleic acids. It is also relatively easy to use and does not require specialized equipment. However, there are also some limitations to the use of Acridine orange. It can be toxic to cells at high concentrations, which can affect the accuracy of the results. Additionally, Acridine orange is not specific to nucleic acids and can stain other cellular structures, which can make it difficult to interpret the results.
Direcciones Futuras
There are several future directions for the use of Acridine orange in scientific research. One potential direction is the development of new methods for the detection of DNA damage using Acridine orange. Another direction is the development of new cancer therapies based on the induction of apoptosis by Acridine orange. Additionally, there is potential for the use of Acridine orange in the treatment of infectious diseases, particularly those caused by antibiotic-resistant bacteria.
Conclusion:
Acridine orange is a highly versatile dye that has a wide range of applications in scientific research. Its ability to stain nucleic acids and other structures makes it an important tool for visualizing cellular processes. While there are some limitations to its use, the potential for future applications of Acridine orange is vast, and it will continue to be an important tool in scientific research for years to come.
Métodos De Síntesis
Acridine orange is synthesized by the condensation of 3,6-diaminoacridine and N,N-dimethyl-2-nitrosoaniline. The resulting compound is then oxidized to form Acridine orange. The synthesis of Acridine orange is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Acridine orange is widely used in scientific research for various applications. One of the primary applications of Acridine orange is in the field of microbiology. It is used to stain bacteria and other microorganisms, which helps in their visualization and identification. Acridine orange is also used to detect DNA damage in cells, which is important in the field of cancer research.
Propiedades
Número CAS |
176915-28-9 |
|---|---|
Fórmula molecular |
C19H24Cl2N4O4 |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-N-(2-methoxy-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O4.2ClH/c1-21(2)11-6-12-22(24)18-13-7-4-5-8-14(13)20-15-9-10-16(27-3)19(17(15)18)23(25)26;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H |
Clave InChI |
OPMNNFDDOXCSNI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN(C1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC)O.Cl.Cl |
SMILES canónico |
CN(C)CCCN(C1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC)O.Cl.Cl |
Otros números CAS |
176915-28-9 |
Sinónimos |
N-(3-dimethylaminopropyl)-N-(2-methoxy-1-nitro-acridin-9-yl)hydroxylam ine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



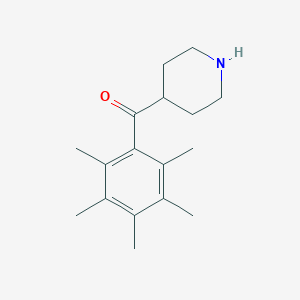
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
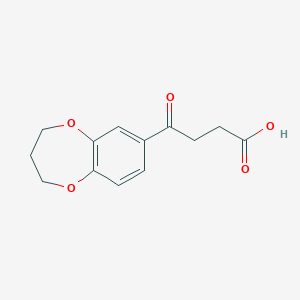
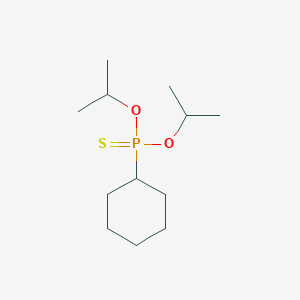

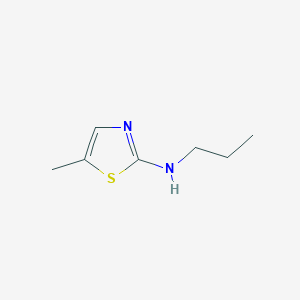

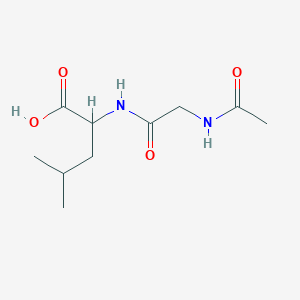
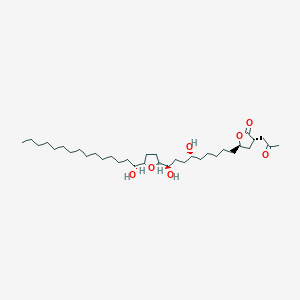
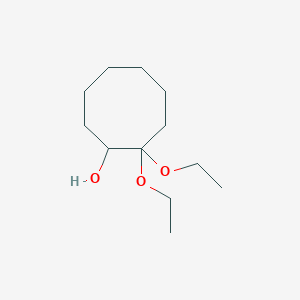
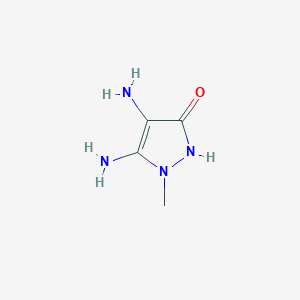
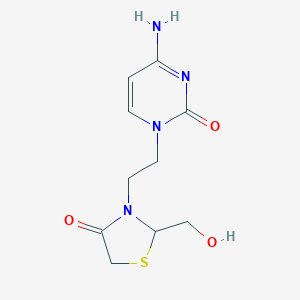
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)
